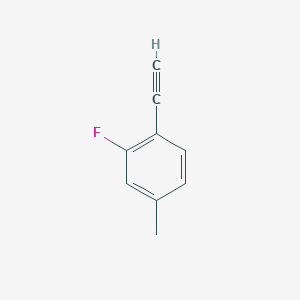

1-Ethynyl-2-fluoro-4-methylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-2-fluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F/c1-3-8-5-4-7(2)6-9(8)10/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJZZGOJNYJPIKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C#C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672120 | |

| Record name | 1-Ethynyl-2-fluoro-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928304-42-1 | |

| Record name | 1-Ethynyl-2-fluoro-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Ethynyl 2 Fluoro 4 Methylbenzene

Palladium-Catalyzed Coupling Reactions for Ethynylbenzene Derivatives

Palladium catalysts are central to the formation of the carbon-carbon bond between the aromatic ring and the ethynyl (B1212043) group. nih.gov Two of the most prominent and widely utilized reactions in this context are the Sonogashira and Heck couplings.

The Sonogashira reaction is a powerful method for forming a C(sp²)-C(sp) bond, directly coupling a terminal alkyne with an aryl or vinyl halide. libretexts.orgwikipedia.org The reaction is typically catalyzed by a palladium(0) complex, with copper(I) iodide as a co-catalyst, and proceeds in the presence of a mild base, such as an amine. libretexts.orgorganic-chemistry.org The key steps of the catalytic cycle involve the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper acetylide (formed in situ from the terminal alkyne and the copper(I) salt) and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

For the synthesis of 1-ethynyl-2-fluoro-4-methylbenzene, a suitable starting material would be 1-bromo-2-fluoro-4-methylbenzene or 1-iodo-2-fluoro-4-methylbenzene, which is then coupled with a protected or terminal acetylene (B1199291) source. The reactivity of the aryl halide is a crucial factor, with iodides generally being more reactive than bromides. wikipedia.org This difference in reactivity can be exploited for selective couplings. wikipedia.org

Recent advancements have led to the development of copper-free Sonogashira variants. libretexts.org These modifications are advantageous as they avoid the use of potentially toxic copper salts and can sometimes lead to cleaner reactions with fewer side products, such as the homocoupling of the alkyne. libretexts.org

| Reaction | Catalyst System | Key Features |

| Sonogashira Coupling | Pd(0) catalyst, Cu(I) co-catalyst, Amine base | Mild reaction conditions, high efficiency for C(sp²)-C(sp) bond formation. libretexts.orgwikipedia.org |

| Copper-Free Sonogashira | Pd(0) catalyst, Amine base | Avoids copper co-catalyst, potentially leading to cleaner reactions. libretexts.org |

The Heck reaction, for which Richard F. Heck was a co-recipient of the 2010 Nobel Prize in Chemistry, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org While traditionally used to form substituted alkenes, variations of the Heck reaction can be employed for alkynyl functionalization. wikipedia.orgnih.gov The reaction mechanism involves the oxidative addition of the halide to the palladium(0) catalyst, followed by insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to give the product and a palladium-hydride species, which is then reductively eliminated by the base to regenerate the catalyst. wikipedia.org

In the context of synthesizing ethynylbenzene derivatives, the Heck reaction can be utilized in a more indirect manner or through specialized variants. For instance, a vinyl halide could be coupled with an appropriate alkene, followed by subsequent chemical transformations to introduce the ethynyl group. The choice of catalyst, which can include palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), along with the base and solvent, are critical for achieving high yields and selectivity. wikipedia.org

| Reaction | Catalyst | Base | Substrates |

| Heck Reaction | Palladium complexes (e.g., Pd(OAc)₂, PdCl₂) | Amines (e.g., Et₃N), Carbonates (e.g., K₂CO₃) | Unsaturated halides and alkenes wikipedia.org |

Halogenation and Fluorination Strategies in Aromatic Synthesis

The strategic introduction of halogen atoms, particularly fluorine, onto the aromatic ring is a critical aspect of synthesizing the target molecule. These strategies must be highly regioselective to produce the desired isomer.

Achieving the specific 1-fluoro-2-halo-4-methylbenzene precursor required for the subsequent coupling reaction often involves electrophilic aromatic substitution. The directing effects of the methyl group (ortho-, para-directing) and the desired substitution pattern necessitate careful selection of reagents and reaction conditions. Fluorine itself can significantly influence the biological activity and properties of molecules, making its selective introduction a key area of research. beilstein-journals.org Hypervalent iodine reagents have emerged as effective and mild reagents for fluorination reactions. beilstein-journals.org

Hypervalent iodine compounds can also mediate coupling reactions. While not a direct replacement for palladium catalysis in this specific synthesis, they play a role in various synthetic transformations that can lead to the necessary precursors. beilstein-journals.org For instance, iodine-mediated reactions can be used to introduce other functionalities that are later converted to the ethynyl group.

Protective Group Strategies for Alkynes in Complex Syntheses

In multi-step syntheses, the acidic proton of a terminal alkyne can interfere with subsequent reaction steps. Therefore, it is often necessary to protect the alkyne functionality.

Trialkylsilyl groups, such as trimethylsilyl (B98337) (TMS) and triisopropylsilyl (TIPS), are commonly employed as protecting groups for terminal alkynes. ccspublishing.org.cngelest.com The silyl (B83357) group can be introduced by treating the alkyne with a silyl halide in the presence of a base. ccspublishing.org.cn This protection renders the alkyne inert to many reaction conditions. ccspublishing.org.cngelest.com

The removal of the silyl protecting group, or deprotection, is typically achieved under mild conditions, such as treatment with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or with a base like potassium carbonate in methanol. ccspublishing.org.cngelest.com The differential stability of various silyl groups allows for selective deprotection in molecules with multiple protected alkynes. gelest.com For example, a TMS group can be cleaved in the presence of a more robust TIPS group. gelest.com

Another strategy involves the use of a diphenylphosphoryl (Ph₂P(O)) group, which can be advantageous in the purification of aromatic acetylenes due to its polarity. ccspublishing.org.cn Cobalt carbonyl complexes are also utilized to protect the alkyne triple bond, rendering it inert to addition reactions while allowing for transformations on other parts of the molecule. scribd.com

| Protecting Group | Introduction | Deprotection | Key Features |

| Trimethylsilyl (TMS) | Reaction with TMS-Cl and a base. ccspublishing.org.cn | TBAF or K₂CO₃/MeOH. ccspublishing.org.cngelest.com | Commonly used, easily removed. ccspublishing.org.cncureffi.org |

| Triisopropylsilyl (TIPS) | Reaction with TIPS-Cl and a base. | TBAF. gelest.com | More sterically hindered and robust than TMS. gelest.com |

| Diphenylphosphoryl (Ph₂P(O)) | Phosphination with Ph₂PCl followed by oxidation. ccspublishing.org.cn | - | Polar group facilitating separation. ccspublishing.org.cn |

| Cobalt Carbonyl | Reaction with cobalt carbonyl. scribd.com | Oxidative conditions. | Protects the triple bond from addition reactions. scribd.com |

Novel Synthetic Routes and Green Chemistry Approaches

The traditional Sonogashira reaction, while effective, often relies on homogeneous palladium and copper catalysts, which can be toxic and difficult to remove from the final product. libretexts.orgwikipedia.org Furthermore, it frequently employs hazardous organic solvents like N,N-dimethylformamide (DMF). nih.gov In recent years, significant efforts have been directed towards developing more sustainable and environmentally friendly synthetic routes.

Copper-Free Sonogashira Coupling: A significant advancement in the synthesis of arylalkynes is the development of copper-free Sonogashira reactions. libretexts.orgrsc.orgnih.gov The copper co-catalyst, while enhancing reactivity, can lead to the undesirable formation of alkyne homocoupling byproducts (Glaser coupling). wikipedia.org Performing the reaction in the absence of copper mitigates this side reaction and simplifies product purification. For the synthesis of this compound, this would involve the coupling of a suitable halo-aromatic precursor, such as 1-bromo-2-fluoro-4-methylbenzene or 1-iodo-2-fluoro-4-methylbenzene, with a protected or terminal alkyne in the presence of a palladium catalyst and a base.

Heterogeneous Catalysis: To address the issue of catalyst contamination and facilitate catalyst recovery and reuse, heterogeneous catalysts have been developed. These involve immobilizing the palladium catalyst on a solid support. Examples include palladium nanoparticles on magnetic nanoparticles, alumina, or silica (B1680970) gel. mdpi.comresearchgate.net This approach not only simplifies the work-up process but also aligns with the principles of green chemistry by reducing metal waste. After the reaction, the catalyst can be easily separated by filtration or magnetic decantation and potentially reused for several cycles without a significant loss of activity.

Green Solvents: The replacement of toxic and high-boiling-point aprotic polar solvents is a key focus in green chemistry. nih.govacs.org Research has shown that Sonogashira couplings can be effectively carried out in more environmentally benign solvents such as water, alcohols (e.g., ethanol), or bio-derived solvents like dimethylisosorbide and Cyrene. rsc.orgacs.orgacs.org The use of aqueous media is particularly attractive due to its low cost, non-flammability, and minimal environmental impact. rsc.org For the synthesis of this compound, a reaction in an acetonitrile (B52724)/water azeotrope or other green solvent systems could be a viable and sustainable alternative. acs.org

Alternative Catalytic Systems: Innovations in catalyst design also contribute to greener synthetic approaches. The use of gold co-catalysts in place of copper has been explored to prevent homocoupling and enhance reaction efficiency under mild conditions. organic-chemistry.org Additionally, the development of highly active palladium catalysts with specialized ligands allows for very low catalyst loadings (in the ppm range), reducing both cost and potential metal contamination of the product. organic-chemistry.org

A plausible novel and greener synthetic route for this compound is depicted in the table below, which contrasts a traditional approach with a more sustainable one.

| Reaction Step | Traditional Approach | Novel/Green Approach | Key Advantages of Green Approach |

| Starting Materials | 1-Iodo-2-fluoro-4-methylbenzene and Trimethylsilylacetylene | 1-Bromo-2-fluoro-4-methylbenzene and Ethynyltrimethylsilane | Use of less reactive but more readily available bromo-substituted arene. |

| Catalyst System | Pd(PPh₃)₄ (homogeneous), CuI (co-catalyst) | Heterogeneous Pd catalyst (e.g., Pd on magnetic nanoparticles), Copper-free | Easy catalyst recovery and reuse, avoidance of toxic copper, and reduced byproduct formation. |

| Solvent | N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) | Water, Ethanol (B145695), or a bio-derived solvent | Reduced toxicity, improved safety profile, and lower environmental impact. |

| Base | Triethylamine or Diisopropylamine | A solid-supported base (e.g., polystyrene-supported piperazine) or a milder inorganic base like K₂CO₃ | Simplified purification and reduced waste. |

| Deprotection | Base (e.g., K₂CO₃) in Methanol | In-situ deprotection or mild aqueous work-up | Streamlined process, reducing the number of separate reaction steps. |

Yield Optimization and Scalability Considerations for this compound Synthesis

Optimizing the reaction yield and ensuring the scalability of the synthesis are crucial for the practical application of this compound in research and industry.

Yield Optimization: Several factors can be fine-tuned to maximize the yield of the desired product in a Sonogashira-type synthesis.

Choice of Halide: The reactivity of the aryl halide precursor significantly impacts the reaction rate and yield. Aryl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides. wikipedia.org While an iodide might give a higher yield in a shorter reaction time, a bromide precursor is often more cost-effective and readily available. Optimizing the reaction conditions (e.g., higher temperature, more active catalyst) can often compensate for the lower reactivity of the bromide.

Reaction Parameters: Temperature, reaction time, and the choice of base are all important parameters to optimize. numberanalytics.com While higher temperatures can increase the reaction rate, they may also lead to catalyst decomposition or increased side reactions. numberanalytics.com A careful balance must be struck to achieve a high conversion rate to the desired product while minimizing degradation. The base is crucial for the deprotonation of the terminal alkyne and for neutralizing the hydrogen halide formed during the reaction. libretexts.org

The following table outlines key parameters and their potential impact on the yield of this compound.

| Parameter | Condition A | Condition B | Expected Outcome/Consideration |

| Aryl Halide | 1-Iodo-2-fluoro-4-methylbenzene | 1-Bromo-2-fluoro-4-methylbenzene | Iodide is more reactive, potentially leading to higher yields under milder conditions. Bromide is more economical for large-scale synthesis. |

| Catalyst Loading | 1-5 mol% | 0.01-0.1 mol% | High-activity catalysts allow for significantly lower loadings, reducing costs and simplifying purification. |

| Co-catalyst | CuI | None (Copper-free) | Absence of copper prevents Glaser homocoupling, potentially increasing the yield of the desired cross-coupled product. |

| Temperature | Room Temperature | 80-100 °C | Higher temperatures may be necessary for less reactive substrates (e.g., aryl bromides) but can risk catalyst deactivation. |

| Solvent | DMF | Ethanol/Water | Green solvents may require optimization of other parameters but offer significant environmental and safety benefits. |

Scalability Considerations: Scaling up the synthesis of this compound from the laboratory bench to an industrial scale presents several challenges.

Cost of Reagents: The cost of the palladium catalyst and the aryl halide precursor are major considerations for large-scale production. silicycle.com Utilizing a highly efficient catalyst at very low concentrations and starting from a more economical precursor like 1-bromo-2-fluoro-4-methylbenzene would be advantageous.

Catalyst Removal and Recovery: On a large scale, the removal of residual palladium from the final product to meet regulatory standards is critical, especially for pharmaceutical applications. The use of heterogeneous catalysts that can be easily filtered off is a significant advantage for scalability. silicycle.com

Process Safety and Heat Transfer: Exothermic cross-coupling reactions require careful management of heat transfer on a large scale to prevent runaway reactions. The choice of solvent also plays a role in process safety, with higher boiling point and less flammable solvents being preferred.

Flow Chemistry: Continuous flow reactors offer a promising solution for scaling up Sonogashira reactions. rsc.org They provide excellent control over reaction parameters such as temperature and mixing, improve safety, and can lead to higher yields and purity compared to batch processes. rsc.org A solution of the reactants could be passed through a heated column containing a solid-supported palladium catalyst, allowing for a continuous and efficient production of this compound.

Spectroscopic and Structural Elucidation of 1 Ethynyl 2 Fluoro 4 Methylbenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic compounds, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 1-ethynyl-2-fluoro-4-methylbenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D NMR techniques, would be instrumental in confirming its structure.

While specific experimental data for this compound is not widely available in the reviewed literature, we can predict the expected spectral features based on the analysis of closely related analogs and the known effects of the substituents.

Proton (¹H) NMR Analysis for Chemical Shift and Coupling Constants

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl protons, and the acetylenic proton. The chemical shifts (δ) are influenced by the electron-donating methyl group and the electron-withdrawing fluorine and ethynyl (B1212043) groups.

The aromatic region would likely display complex splitting patterns due to proton-proton and proton-fluorine couplings. The methyl group protons would appear as a singlet, and the terminal acetylenic proton would also be a singlet, though its chemical shift can be influenced by the aromatic ring current.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aromatic H | 7.0 - 7.5 | m | - |

| Methyl H | ~2.3 | s | - |

| Acetylenic H | ~3.0 | s | - |

Note: These are predicted values and require experimental verification.

Carbon-13 (¹³C) NMR Analysis for Aromatic and Alkynyl Carbons

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the aromatic carbons are influenced by the attached substituents, with the carbon attached to the fluorine atom showing a characteristic large one-bond carbon-fluorine coupling constant (¹JCF). The two alkynyl carbons will have characteristic shifts in the range of 70-90 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-F | ~160 (d, ¹JCF ≈ 245 Hz) |

| Aromatic C-CH₃ | ~138 |

| Aromatic C-C≡CH | ~120 |

| Other Aromatic C | 115 - 135 |

| Alkynyl C-H | ~83 |

| Alkynyl C-Ar | ~78 |

| Methyl C | ~20 |

Note: These are predicted values and require experimental verification.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. In this compound, a single resonance is expected. The chemical shift of this signal and its coupling to adjacent protons would provide definitive evidence for the fluorine's position on the aromatic ring. For similar fluoroaromatic compounds, the ¹⁹F chemical shifts are often reported relative to a standard like CFCl₃.

2D NMR Techniques (COSY, HMQC, HMBC) for Structural Connectivity

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): Would reveal the coupling relationships between adjacent protons, particularly within the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence): Would establish the direct one-bond correlations between protons and the carbons they are attached to.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Characteristic Vibrational Modes of Ethynyl and Fluorine Groups

The IR spectrum of this compound would be expected to show several characteristic absorption bands. The most diagnostic would be the sharp, weak absorption of the C≡C triple bond stretch and the sharp absorption of the terminal ≡C-H stretch. The C-F bond stretch in the aromatic region is also a key feature.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ethynyl (C≡C) | Stretch | ~2110 |

| Ethynyl (≡C-H) | Stretch | ~3300 |

| Aromatic C-F | Stretch | ~1200-1250 |

| Aromatic C=C | Stretch | ~1500-1600 |

| C-H (Aromatic) | Stretch | ~3000-3100 |

| C-H (Methyl) | Stretch | ~2850-2960 |

Data sourced from spectral databases for similar compounds. nih.gov

Distinguishing Isomers via IR Fingerprints

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying functional groups and providing a unique "fingerprint" for a molecule. While isomers of this compound share the same functional groups (alkyne, fluoro, methyl, and benzene (B151609) ring), the substitution pattern on the aromatic ring gives rise to distinct vibrational modes, particularly in the fingerprint region (1600 cm⁻¹ - 700 cm⁻¹).

The key to distinguishing these isomers lies in the out-of-plane C-H bending vibrations (wagging), which are highly sensitive to the positions of substituents on the benzene ring. hpst.czyoutube.com For instance, the pattern of adjacent hydrogen atoms on the ring dictates the absorption bands in the 900-700 cm⁻¹ region. An isomer like this compound, with two adjacent ring hydrogens, will exhibit a strong absorption band in a different position compared to an isomer with an isolated ring hydrogen or three adjacent hydrogens.

Other diagnostic peaks include the C-F stretching vibration and the ring-bending modes. youtube.com While some vibrational frequencies will be common across isomers, the unique combination and precise frequencies of these bands in the IR spectrum serve as a definitive fingerprint for each specific structural isomer. researchgate.net

Table 1: Predicted Diagnostic IR Absorption Bands for Distinguishing Isomers of Ethynyl-fluoro-methylbenzene

| Vibrational Mode | This compound (1,2,4-trisubstituted) | Isomer Example: 1-Ethynyl-3-fluoro-5-methylbenzene (1,3,5-trisubstituted) | General Rationale for Difference |

| C-H Out-of-Plane Bending | ~820-880 cm⁻¹ (strong) | ~690-710 cm⁻¹ and ~810-850 cm⁻¹ | The number and position of adjacent C-H bonds on the ring lead to characteristic absorption patterns. hpst.cz |

| Aromatic Ring Bending | Multiple bands in the 1620-1450 cm⁻¹ region | Shifted positions of bands compared to the 1,2,4-isomer | Substitution pattern affects the overall symmetry and vibrational modes of the benzene ring. youtube.com |

| C-F Stretch | ~1250-1200 cm⁻¹ | ~1250-1200 cm⁻¹ | While the C-F bond is present in both, its electronic environment is slightly different, potentially causing minor shifts. |

| ≡C-H Stretch | ~3300 cm⁻¹ (sharp, strong) | ~3300 cm⁻¹ (sharp, strong) | This peak confirms the terminal alkyne but does not distinguish ring isomers. |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound, the molecular formula is C₉H₇F. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. The calculated monoisotopic mass for C₉H₇F is 134.053178385 Da. nih.gov An experimental HRMS measurement confirming this value provides unambiguous evidence for the compound's elemental composition.

Table 2: HRMS Data for this compound

| Property | Value | Source |

| Molecular Formula | C₉H₇F | - |

| Nominal Mass | 134 g/mol | - |

| Monoisotopic Mass (Calculated) | 134.053178385 Da | PubChem CID 16213797 nih.gov |

| Expected Ion (M+H)⁺ | 135.06095 Da | Calculated |

| Expected Ion (M+Na)⁺ | 157.04290 Da | Calculated |

In electron ionization mass spectrometry (EI-MS), the molecule is ionized and fragmented. The resulting fragmentation pattern is reproducible and serves as a molecular fingerprint that can be used to confirm the structure. The fragmentation of this compound is expected to proceed through several characteristic pathways. youtube.commiamioh.edu

The molecular ion peak (M⁺˙) at m/z = 134 would be prominent. Common fragmentation pathways would include the loss of a hydrogen atom to form the [M-H]⁺ ion at m/z = 133, and the loss of the methyl group (˙CH₃) to yield a significant peak at m/z = 119 ([M-15]⁺). Further fragmentation could involve the loss of the ethynyl radical (˙C₂H) or rearrangements involving the fluorine atom. researchgate.netnih.gov Analysis of these fragments helps to piece together the molecular structure and confirm the connectivity of the atoms.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss | Significance |

| 134 | [C₉H₇F]⁺˙ | - | Molecular Ion (M⁺˙) |

| 119 | [C₈H₄F]⁺ | ˙CH₃ | Loss of the methyl group from the toluene (B28343) moiety. |

| 108 | [C₈H₇]⁺ | HF + C | Loss of HF and a carbon atom, a complex rearrangement. |

| 93 | [C₆H₄F]⁺ | ˙C₂H + CH₂ | Loss of the ethynyl group and methylene (B1212753) radical. |

| 77 | [C₆H₄]⁺˙ | HF + C₂H₂ | Loss of hydrogen fluoride (B91410) and acetylene (B1199291). |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of GC with the detection capabilities of MS. It is exceptionally useful for assessing the purity of a sample and identifying its components. nih.govnist.gov

In a GC-MS analysis of a this compound sample, the GC column separates the target compound from any starting materials, byproducts, or isomeric impurities based on differences in their boiling points and interactions with the column's stationary phase. Each separated compound then enters the mass spectrometer, which generates a mass spectrum. The retention time from the GC and the mass spectrum from the MS together provide a highly confident identification of the compound. The purity is determined by integrating the area of the primary peak and comparing it to the total area of all peaks in the chromatogram.

X-ray Crystallography for Solid-State Structure Determination

When a compound can be grown as a single crystal, X-ray crystallography offers the most definitive structural information, providing precise atomic coordinates in the solid state. This technique reveals detailed insights into molecular conformation and the nature of intermolecular interactions within the crystal lattice.

For this compound, X-ray analysis would be expected to show a largely planar benzene ring. The ethynyl group (C≡C-H) would be linear, and the bond lengths and angles would conform to standard values for sp-hybridized carbons and aromatic systems.

Table 4: Expected Crystallographic Parameters and Interactions for this compound

| Parameter/Interaction | Expected Observation | Significance |

| Molecular Conformation | Planar benzene ring; linear C≡C-H group. | Confirms the expected geometry of the molecule. |

| π-π Stacking | Potential for offset face-to-face stacking between aromatic rings. | A significant force in organizing aromatic molecules in the solid state. mdpi.com |

| C-H···π Interactions | Hydrogen atoms (from methyl or alkyne groups) interacting with the π-system of adjacent rings. | Contributes to the stability and efficiency of crystal packing. |

| C-H···F Interactions | Weak hydrogen bonds may form between ring/methyl C-H groups and the fluorine atom of a neighboring molecule. | Can act as a directional force, influencing the packing motif. rsc.org |

| Crystal Packing Motif | Likely a herringbone or layered structure. | Reflects the most thermodynamically stable arrangement of molecules to maximize attractive forces. mdpi.comresearchgate.net |

Intermolecular Interactions (e.g., C-H···F, C-H···π)

The structural architecture and crystal packing of this compound are significantly influenced by a variety of weak intermolecular interactions. These non-covalent forces, while individually weak, collectively dictate the supramolecular assembly of the molecule. The primary interactions expected to be at play are C-H···F and C-H···π interactions, which are common in fluorinated aromatic compounds. rsc.orgacs.orgresearchgate.net

C-H···F Interactions:

The presence of a fluorine atom attached to the benzene ring introduces the possibility of C-H···F hydrogen bonds. In these interactions, a hydrogen atom covalently bonded to a carbon atom acts as a hydrogen bond donor, while the electronegative fluorine atom acts as an acceptor. The strength and geometry of these interactions are highly dependent on the electronic environment of the participating atoms. rsc.orgacs.org In the case of this compound, potential C-H donors include the acetylenic C-H, the aromatic C-H, and the methyl C-H groups.

Studies on related fluorinated aromatic compounds have shown that C-H···F interactions can play a crucial role in directing crystal packing. rsc.org The nature of these interactions is often more dispersive than electrostatic. rsc.org The substitution pattern on the benzene ring, with an electron-donating methyl group and an electron-withdrawing ethynyl group, will modulate the electrostatic potential surface of the molecule, thereby influencing the strength and directionality of these C-H···F bonds.

C-H···π Interactions:

C-H···π interactions are another significant type of non-covalent interaction where a C-H bond acts as a weak acid and interacts with the electron-rich π-system of an aromatic ring or a triple bond. In this compound, both the benzene ring and the ethynyl group can act as π-acceptors. The acetylenic C-H can also act as a hydrogen donor in a C-H···π interaction with the phenyl ring of a neighboring molecule.

Research on substituted benzene derivatives has demonstrated that electron-donating groups, such as the methyl group in this compound, can enhance the π-electron density of the aromatic ring, potentially strengthening C-H···π interactions. rsc.org Conversely, the fluorine substituent's inductive effect could influence the π-system's ability to participate in such interactions. nih.gov The interplay of these substituent effects will determine the preferred geometry and energetic favorability of C-H···π interactions in the crystal lattice. nih.gov

A summary of potential intermolecular interactions in this compound is presented in the table below.

| Interaction Type | Donor | Acceptor | Expected Significance in Crystal Packing |

| C-H···F | Acetylenic C-H, Aromatic C-H, Methyl C-H | Fluorine | High |

| C-H···π | Acetylenic C-H, Aromatic C-H, Methyl C-H | Benzene Ring, Ethynyl π-system | Moderate to High |

Computational Spectroscopic Prediction and Validation

Due to the limited availability of extensive experimental spectroscopic data for this compound, computational methods serve as a powerful tool for predicting and validating its spectroscopic properties. Density Functional Theory (DFT) is a widely used quantum chemical method for this purpose, offering a good balance between accuracy and computational cost. rsc.orgchemrxiv.org

Prediction of Vibrational Spectra (IR and Raman):

Theoretical vibrational spectra (Infrared and Raman) of this compound can be computed using DFT calculations, typically with functionals like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). mdpi.com The calculated harmonic vibrational frequencies can then be scaled to account for anharmonicity and to improve agreement with experimental data. researchgate.net

The predicted spectra would allow for the assignment of specific vibrational modes to the observed experimental peaks. For instance, the characteristic C≡C and ≡C-H stretching vibrations of the ethynyl group, the C-F stretching mode, and the various aromatic C-H and C-C vibrations can be identified. A theoretical study on the effects of substituents in fluorotoluenes has shown that the presence and position of the fluorine and methyl groups can lead to predictable shifts in the vibrational frequencies. flinders.edu.au

Prediction of NMR Spectra (¹H, ¹³C, ¹⁹F):

Computational methods are also invaluable for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, within the framework of DFT, is commonly employed for this purpose. youtube.com By calculating the isotropic shielding values for each nucleus, one can predict the ¹H, ¹³C, and ¹⁹F NMR spectra.

These predicted chemical shifts, when compared to experimental values, can aid in the definitive assignment of resonances and provide insights into the electronic structure of the molecule. The electron-donating and -withdrawing effects of the methyl, fluoro, and ethynyl substituents will have a discernible impact on the chemical shifts of the aromatic protons and carbons, which can be accurately modeled.

The table below presents a hypothetical comparison of experimental and computationally predicted spectroscopic data for this compound, based on typical values for similar compounds.

| Spectroscopic Data | Experimental Value (Hypothetical) | Computationally Predicted Value (DFT/B3LYP/6-311++G(d,p)) |

| IR (cm⁻¹) | ||

| ν(≡C-H) | ~3300 | ~3310 |

| ν(C≡C) | ~2110 | ~2115 |

| ν(C-F) | ~1250 | ~1255 |

| ¹H NMR (ppm) | ||

| δ(Ar-H) | 7.0 - 7.5 | 7.1 - 7.6 |

| δ(≡C-H) | ~3.4 | ~3.5 |

| δ(CH₃) | ~2.3 | ~2.4 |

| ¹³C NMR (ppm) | ||

| δ(Ar-C) | 115 - 140 | 116 - 142 |

| δ(C≡C) | 80 - 90 | 81 - 91 |

| δ(CH₃) | ~20 | ~21 |

| ¹⁹F NMR (ppm) | ||

| δ(Ar-F) | -110 to -120 | -112 to -122 |

Validation and Refinement:

The comparison between computationally predicted and experimentally obtained spectra serves as a crucial validation of both the theoretical model and the experimental assignments. nih.gov Any discrepancies can often be rationalized by considering factors such as solvent effects, intermolecular interactions in the solid state, and the limitations of the computational method. rsc.org For instance, torsion-vibration interactions have been shown to be significant in substituted toluenes and can affect the accuracy of predicted vibrational frequencies if not properly accounted for. flinders.edu.au Ultimately, the synergy between computational prediction and experimental validation provides a comprehensive understanding of the spectroscopic and structural properties of this compound.

Reactivity and Reaction Mechanisms of 1 Ethynyl 2 Fluoro 4 Methylbenzene

Reactions at the Ethynyl (B1212043) Moiety

The ethynyl group (–C≡CH) is a region of high electron density and is the primary site for a variety of addition and coupling reactions.

The triple bond of the ethynyl group readily undergoes addition reactions where the π-bonds are broken and new single bonds are formed.

Halogenation: In the presence of halogens such as chlorine (Cl₂) or bromine (Br₂), 1-Ethynyl-2-fluoro-4-methylbenzene is expected to undergo di- and tetra-halogenation. The reaction proceeds through a stepwise addition, initially forming a dihaloalkene and subsequently a tetrahaloalkane. The regioselectivity of the initial addition can be influenced by the solvent and reaction conditions.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the alkyne would follow Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the triple bond that already bears a hydrogen atom. This would result in the formation of a vinyl halide. A second addition of HX would lead to a geminal dihalide. The presence of the electron-donating methyl group and the electron-withdrawing fluorine atom on the aromatic ring can influence the electron density of the alkyne and thus the rate of reaction.

Hydration: Acid-catalyzed hydration of the ethynyl group, typically using aqueous sulfuric acid with a mercury(II) salt catalyst, would lead to the formation of an enol intermediate. This enol would then tautomerize to the more stable ketone, in this case, 2-fluoro-4-methylacetophenone.

| Addition Reaction | Reagents | Expected Major Product |

| Halogenation (Dibromination) | Br₂ | 1-(1,2-Dibromoethenyl)-2-fluoro-4-methylbenzene |

| Hydrohalogenation | HBr | 1-(1-Bromoethenyl)-2-fluoro-4-methylbenzene |

| Hydration | H₂SO₄, HgSO₄, H₂O | 2-Fluoro-4-methylacetophenone |

The ethynyl group can participate as a 2π component in cycloaddition reactions, leading to the formation of cyclic structures.

Click Chemistry: The terminal alkyne of this compound is a suitable substrate for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govekb.egmedchem101.comorganic-chemistry.orgtcichemicals.com This reaction with an organic azide (B81097) would produce a highly stable 1,4-disubstituted 1,2,3-triazole. nih.govorganic-chemistry.org This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. organic-chemistry.orgtcichemicals.com

Diels-Alder Reaction: As a dienophile, the ethynyl group of this compound can react with a conjugated diene to form a six-membered ring in a [4+2] cycloaddition reaction. masterorganicchemistry.comnih.govbeilstein-journals.orgnih.gov The rate of the Diels-Alder reaction is enhanced by electron-withdrawing groups on the dienophile. masterorganicchemistry.com The fluorine atom's electron-withdrawing inductive effect on the aromatic ring can slightly enhance the dienophilic character of the ethynyl group.

| Cycloaddition Reaction | Reactant | Product Type |

| Click Chemistry (CuAAC) | Organic Azide (R-N₃) | 1,4-Disubstituted 1,2,3-triazole |

| Diels-Alder | Conjugated Diene | Substituted Cyclohexadiene |

The terminal alkyne provides a reactive site for the formation of new carbon-carbon bonds through various metal-catalyzed cross-coupling reactions.

Sonogashira Coupling: This is a powerful method for the formation of C(sp)-C(sp²) bonds and involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org this compound would readily participate in Sonogashira coupling reactions with various aryl or vinyl halides to generate unsymmetrical diarylacetylenes or enynes. wikipedia.org The reaction is typically carried out under mild conditions with a base such as an amine. organic-chemistry.org

Heck Reaction: While the classic Heck reaction involves the coupling of an alkene with an aryl or vinyl halide, variations exist where alkynes can be used. organic-chemistry.org However, the direct Heck-type coupling of terminal alkynes is less common than the Sonogashira reaction for forming arylalkynes.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Sonogashira Coupling | Aryl/Vinyl Halide | Pd catalyst, Cu(I) co-catalyst, Base | Diarylacetylene/Enyne |

The triple bond can be either oxidized to form more oxygenated functional groups or reduced to an alkene or alkane.

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can cleave the triple bond, leading to the formation of a carboxylic acid. In this case, oxidative cleavage of the ethynyl group would yield 2-fluoro-4-methylbenzoic acid.

Reduction: The alkyne can be selectively reduced to an alkene or fully reduced to an alkane.

To Alkene: Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) would yield the corresponding cis-alkene, 1-ethenyl-2-fluoro-4-methylbenzene. Reduction with sodium in liquid ammonia (B1221849) (Birch reduction) would produce the trans-alkene.

To Alkane: Complete reduction to the corresponding alkane, 1-ethyl-2-fluoro-4-methylbenzene, can be achieved through catalytic hydrogenation using a more active catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

| Transformation | Reagents | Product |

| Oxidative Cleavage | 1. O₃; 2. H₂O or KMnO₄ | 2-Fluoro-4-methylbenzoic acid |

| Partial Reduction (cis) | H₂, Lindlar's Catalyst | 1-Ethenyl-2-fluoro-4-methylbenzene |

| Full Reduction | H₂, Pd/C | 1-Ethyl-2-fluoro-4-methylbenzene |

Reactions Involving the Aromatic Ring

The substituents on the benzene (B151609) ring direct the position of further substitution reactions on the ring.

In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. The existing substituents—fluoro, methyl, and ethynyl—determine the position(s) of substitution.

Directing Effects:

Methyl Group (-CH₃): This is an activating group and an ortho-, para-director due to its electron-donating inductive effect. youtube.comchemguide.co.uk

Fluoro Group (-F): Halogens are deactivating groups due to their strong electron-withdrawing inductive effect, but they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate. libretexts.orglibretexts.org

Ethynyl Group (-C≡CH): This group is generally considered to be a deactivating group and a meta-director due to the sp-hybridized carbons being more electronegative than sp²-hybridized carbons, thus withdrawing electron density from the ring.

Considering the synergistic and antagonistic effects, the most likely positions for electrophilic attack are C3 and C5, which are ortho to the methyl group and meta to the ethynyl group. The C3 position is also ortho to the fluorine atom. Therefore, a mixture of products is expected, with substitution at the C3 and C5 positions likely being favored. The exact ratio of isomers would depend on the specific electrophile and reaction conditions.

| Substituent | Activating/Deactivating | Directing Effect |

| -CH₃ (Methyl) | Activating | Ortho, Para |

| -F (Fluoro) | Deactivating | Ortho, Para |

| -C≡CH (Ethynyl) | Deactivating | Meta |

Nucleophilic Aromatic Substitution (SNAr) with Fluorine as a Leaving Group

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides, particularly those activated by electron-withdrawing groups. In the case of this compound, the fluorine atom can act as a leaving group in an SNAr reaction. This process typically proceeds via a two-step addition-elimination mechanism.

The first step, which is generally the rate-determining step, involves the attack of a nucleophile on the carbon atom bearing the fluorine. sigmaaldrich.comacs.org This leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. sigmaaldrich.com For the reaction to proceed, the negative charge of this intermediate must be effectively stabilized. In this compound, the electron-withdrawing ethynyl group at the ortho position is capable of stabilizing the negative charge through resonance.

The second step is the rapid elimination of the fluoride (B91410) ion, which restores the aromaticity of the ring and yields the final substitution product. sigmaaldrich.comacs.org Contrary to what is observed in SN1 and SN2 reactions, fluorine is an excellent leaving group in SNAr reactions. acs.org This is attributed to its high electronegativity, which strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. sigmaaldrich.com The order of reactivity for halogens in SNAr reactions is typically F > Cl > Br > I. acs.org

While theoretically expected, specific, documented examples of SNAr reactions on this compound are not extensively reported in peer-reviewed literature. However, analogous compounds such as 2-Ethynyl-1-fluoro-4-methoxybenzene are known to undergo nucleophilic substitution with reagents like hydroxide (B78521) ions or amines.

Effects of Fluoro and Methyl Substituents on Aromatic Reactivity

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Substitution |

| -F (Fluoro) | -I (Strongly Withdrawing) | +R (Weakly Donating) | Deactivating, ortho-para directing |

| -CH₃ (Methyl) | +I (Weakly Donating) | Hyperconjugation (Donating) | Activating, ortho-para directing |

| -C≡CH (Ethynyl) | -I (Withdrawing) | -R (Weakly Withdrawing) | Deactivating, meta directing |

The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which deactivates the ring towards electrophilic attack. nih.gov Conversely, it has a weak electron-donating resonance effect (+R) because of its lone pairs of electrons. researchgate.net The methyl group is an activating group; it donates electron density through both a weak inductive effect (+I) and hyperconjugation, making the ring more nucleophilic. jmu.edu The ethynyl group is generally considered deactivating due to the sp-hybridization of its carbon atoms, which makes it more electronegative than the sp²-hybridized carbons of the benzene ring.

In the context of nucleophilic aromatic substitution (SNAr) at the C-F bond, the activating and deactivating roles are reversed. The strongly electron-withdrawing fluoro and ethynyl groups activate the ring for nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate. acs.org The electron-donating methyl group, being para to the reaction center, would have a slight deactivating effect on the SNAr reaction by destabilizing the anionic intermediate.

Reactions at the Methyl Group

The methyl group attached to the aromatic ring is a site for potential benzylic reactions. These reactions involve the carbon atom of the methyl group directly attached to the ring.

Common benzylic functionalization reactions include oxidation, free-radical halogenation, and deprotonation to form a benzyl (B1604629) anion. For instance, toluene (B28343) can be oxidized to benzoic acid using strong oxidizing agents like potassium permanganate, or it can undergo free-radical bromination at the methyl group using N-bromosuccinimide (NBS) in the presence of light or a radical initiator.

In the case of this compound, the specific influence of the fluoro and ethynyl substituents on these reactions is not well-documented in the available scientific literature. Theoretically, the electron-withdrawing nature of the adjacent fluoro and ethynyl groups could influence the stability of benzylic radical or cationic intermediates that form during these reactions. However, detailed research findings on the benzylic functionalization of this particular compound are scarce.

Reaction Kinetics and Thermodynamics

The study of reaction kinetics provides insight into the rate of a chemical reaction, while thermodynamics describes the energy changes that occur. For SNAr reactions, the rate is dependent on the concentration of both the aryl halide and the nucleophile, as well as the electronic nature of the substituents on the aromatic ring.

There is a lack of specific kinetic and thermodynamic data in the literature for reactions of this compound. However, data from analogous systems can provide a useful reference. For example, the SNAr reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with various nucleophiles is well-studied. The presence of two strong electron-withdrawing nitro groups makes this compound highly reactive. The table below presents kinetic data for the reaction of a similar activated aryl fluoride with piperidine, illustrating the typical parameters measured.

Illustrative Kinetic Data for the SNAr Reaction of 1-Fluoro-2,4-dinitrobenzene with Piperidine in Methanol

| Parameter | Value | Unit |

|---|---|---|

| Rate Constant (k) at 25°C | 2.3 x 10⁻¹ | L mol⁻¹ s⁻¹ |

| Enthalpy of Activation (ΔH‡) | 13.6 | kcal mol⁻¹ |

| Entropy of Activation (ΔS‡) | -20.5 | cal mol⁻¹ K⁻¹ |

| Gibbs Free Energy of Activation (ΔG‡) | 19.7 | kcal mol⁻¹ |

Note: This data is for the analogous compound 1-fluoro-2,4-dinitrobenzene and is provided for illustrative purposes only.

The large negative entropy of activation is characteristic of a bimolecular reaction where two reactant molecules combine to form a more ordered transition state. The enthalpy of activation reflects the energy barrier that must be overcome for the reaction to occur. For this compound, one would expect a significantly slower reaction rate compared to 1-fluoro-2,4-dinitrobenzene due to the weaker activating effect of the single ethynyl group compared to two nitro groups.

Catalysis in Reactions of this compound

Catalysis plays a pivotal role in many reactions involving functional groups present in this compound. The ethynyl group, in particular, is amenable to a variety of metal-catalyzed transformations.

One of the most important reactions for terminal alkynes is the Sonogashira coupling , a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and requires a copper(I) co-catalyst, often CuI. An amine base, such as triethylamine, is used as the solvent and to neutralize the hydrogen halide produced. Isomeric compounds like 4-Ethynyl-2-fluoro-1-methylbenzene are noted to have high reactivity in Sonogashira couplings.

The ethynyl group can also participate in copper-catalyzed cycloaddition reactions. For example, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry," is used to form 1,2,3-triazoles. Furthermore, recent research has shown that a CuI/ortho-phenylenediamine catalytic system can be used for the tetradehydro-Diels–Alder (TDDA) reaction of enediynols to synthesize functionalized fluorenols, highlighting the versatility of copper catalysis in reactions of alkynes.

Computational Chemistry and Theoretical Studies of 1 Ethynyl 2 Fluoro 4 Methylbenzene

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic world of molecules. For 1-Ethynyl-2-fluoro-4-methylbenzene, methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to determine its ground-state electronic structure and related properties. DFT, particularly with hybrid functionals like B3LYP, offers a balance of computational cost and accuracy, making it a common choice for molecules of this size. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation before computing various electronic properties.

Electronic Structure and Molecular Orbitals

The electronic structure of this compound is dictated by the interplay of its constituent functional groups: the electron-withdrawing fluorine atom, the electron-donating methyl group, and the π-system of the ethynyl (B1212043) group and the benzene (B151609) ring. DFT calculations can map the distribution of electron density and define the shapes and energies of the molecular orbitals (MOs).

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to be a π-orbital distributed across the benzene ring and the ethynyl group. The LUMO is likely a π* (antibonding) orbital. Computational models, such as those using the B3LYP functional, can precisely calculate the energies of these orbitals. The analysis of the spatial distribution of these orbitals reveals the most probable sites for nucleophilic and electrophilic attack.

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the outermost electrons; relates to ionization potential and nucleophilicity. |

| LUMO Energy | -1.2 eV | Energy of the lowest-energy empty orbital; relates to electron affinity and electrophilicity. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of chemical reactivity and kinetic stability. A larger gap suggests higher stability. researchgate.net |

Note: The values in this table are illustrative, based on typical DFT calculations for similar aromatic compounds, and serve to demonstrate the output of FMO analysis.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. The MEP map plots the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). youtube.com

For this compound, an MEP analysis would likely reveal:

A region of strong negative potential around the fluorine atom due to its high electronegativity.

A region of negative potential associated with the π-electrons of the ethynyl triple bond.

A region of positive potential on the acetylenic hydrogen, making it a potential hydrogen bond donor.

The benzene ring itself would show a complex potential distribution influenced by all three substituents.

These insights are crucial for understanding intermolecular interactions, such as crystal packing or binding to a biological target.

Conformational Analysis and Energy Minimization

Conformational analysis aims to identify the stable three-dimensional arrangements of a molecule (conformers) and their relative energies. For this compound, the primary source of conformational flexibility is the rotation of the methyl group. The rotation of the ethynyl group along its axis does not produce a distinct conformer.

Computational methods can perform a potential energy surface (PES) scan by systematically rotating the methyl group and calculating the energy at each step. This allows for the identification of energy minima (stable conformers) and rotational barriers. Studies on related 2-fluorotoluene (B1218778) derivatives show that interactions between the methyl protons and the ortho-fluorine atom can influence the rotational barrier and the preferred conformation. nih.gov However, due to the low rotational barrier of a methyl group, it is expected to rotate freely at room temperature. The geometry optimization process inherently seeks the global energy minimum, providing the most stable conformation of the molecule.

Reaction Pathway Elucidation and Transition State Calculations

Computational chemistry is a powerful tool for exploring potential chemical reactions, mapping their energy profiles, and identifying transition states. This allows for the prediction of reaction mechanisms and kinetics without performing the actual experiment.

For this compound, several reaction types could be investigated computationally:

Electrophilic Addition to the Alkyne: The reaction of the ethynyl group with electrophiles like HBr or Br₂ could be modeled. Calculations would involve mapping the potential energy surface to locate the transition state for the formation of the intermediate vinyl cation and the final product.

Sonogashira Coupling: As a terminal alkyne, this compound is a candidate for Sonogashira coupling reactions. Theoretical calculations could elucidate the mechanism of the catalytic cycle involving palladium and copper catalysts.

Electrophilic Aromatic Substitution: The directing effects of the fluoro, methyl, and ethynyl groups could be quantified by calculating the activation energies for electrophilic attack at the different unsubstituted positions on the benzene ring.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

One of the most practical applications of computational chemistry is the prediction of spectroscopic properties. These theoretical spectra can aid in the interpretation of experimental data and confirm the structure of a synthesized compound.

NMR Spectroscopy

DFT calculations can provide highly accurate predictions of ¹H, ¹³C, and ¹⁹F NMR chemical shifts. The process involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. These theoretical shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, or a compound like CFCl₃ for ¹⁹F. Often, a linear scaling factor is applied to the calculated values to correct for systematic errors in the computational method and to improve agreement with experimental data. ajchem-a.com The prediction of ¹⁹F NMR shifts is particularly valuable for fluorinated compounds, as it can help assign signals in complex spectra. ajchem-a.comresearchgate.net

| Nucleus | Predicted Chemical Shift (δ, ppm) (Illustrative) | Notes |

|---|---|---|

| ¹H (Methyl) | 2.3 | Typical range for a methyl group on a benzene ring. |

| ¹H (Aromatic) | 7.0 - 7.5 | Complex splitting pattern due to H-H and H-F coupling. |

| ¹H (Acetylenic) | 3.3 | Shift influenced by the aromatic ring current and fluorine. |

| ¹³C (Methyl) | 20 | Typical value for a tolyl methyl carbon. |

| ¹³C (Aromatic) | 110 - 140 | Six distinct signals, with shifts influenced by substituents. C-F coupling would be observed. |

| ¹³C (Alkynyl) | 80, 85 | Two signals for the two sp-hybridized carbons. |

| ¹⁹F | -115 | Characteristic shift for a fluorotoluene derivative. |

Note: The values in this table are illustrative and based on typical ranges and computational predictions for analogous structures.

IR Spectroscopy

Computational methods can calculate the vibrational frequencies and their corresponding intensities, generating a theoretical Infrared (IR) spectrum. This is achieved by calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalizing this matrix yields the vibrational normal modes and their frequencies. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (~0.96 for B3LYP) to improve accuracy. youtube.com The predicted IR spectrum is invaluable for identifying the presence of key functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Illustrative, Scaled) | Intensity |

|---|---|---|

| Acetylenic C-H Stretch (ν≡C-H) | ~3300 | Strong, Sharp |

| Aromatic C-H Stretch (νC-H) | 3100 - 3000 | Medium |

| Alkyne C≡C Stretch (νC≡C) | ~2110 | Medium, Sharp |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-F Stretch (νC-F) | ~1250 | Strong |

Note: The values in this table are illustrative and based on known characteristic frequencies and computational studies of similar molecules.

UV-Vis Spectroscopy

The electronic transitions that give rise to Ultraviolet-Visible (UV-Vis) absorption spectra can be modeled using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the energies of electronic excited states, allowing for the prediction of the absorption maxima (λ_max) and the corresponding oscillator strengths (intensities). For aromatic compounds like this compound, the UV-Vis spectrum is typically dominated by π→π* transitions within the conjugated system of the benzene ring and the ethynyl group. TD-DFT calculations can help assign these transitions and predict how substituents will shift the absorption bands.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope, offering insights into the dynamic behavior and interactions of molecules at an atomistic level. For a substituted aromatic compound like this compound, MD simulations would be instrumental in characterizing the complex interplay of non-covalent interactions that dictate its macroscopic properties. These simulations model the movement of each atom in a system over time by solving Newton's equations of motion, guided by a force field that describes the potential energy of the system.

A hypothetical MD simulation of liquid this compound would likely focus on elucidating the contributions of various intermolecular forces, such as π-π stacking, hydrogen bonding, and halogen-related interactions. The substitution pattern on the benzene ring—an electron-withdrawing fluorine atom ortho to an electron-donating ethynyl group, and a methyl group in the para position—creates a unique electronic distribution that would significantly influence these interactions.

Detailed Research Findings from Analogous Systems

In the absence of direct research on this compound, we can infer its likely behavior from studies on related molecules. For instance, MD simulations of toluene (B28343) and other methylated benzenes have shown that the methyl group can influence the geometry of π-π stacking interactions. scilit.compsu.edu The presence of the methyl group can lead to offset or T-shaped stacking arrangements in addition to parallel-displaced configurations.

Similarly, studies on fluorinated benzenes indicate that the fluorine atom can participate in weak hydrogen bonds and halogen bonds, and its strong electronegativity significantly alters the quadrupole moment of the aromatic ring, thereby affecting π-π interactions. The introduction of fluorine can enhance electrostatic interactions, sometimes leading to stronger and more specific intermolecular contacts compared to non-fluorinated analogues.

The ethynyl group, with its linear geometry and π-system, can act as a weak hydrogen bond donor (C-H···π) or acceptor (C≡C···H). Its presence would likely introduce additional directionality to the intermolecular interactions within the system.

A theoretical molecular dynamics study of this compound would, therefore, need to carefully parameterize the force field to accurately capture these nuanced interactions. Key parameters to investigate would include radial distribution functions (RDFs) to describe the local ordering of molecules, interaction energy calculations to quantify the strength of different types of intermolecular bonds, and analysis of the orientational preferences of molecular pairs.

The following interactive data table summarizes hypothetical findings from a simulated molecular dynamics study on this compound, based on principles from analogous systems.

| Interaction Type | Key Atomic Groups Involved | Expected Nature of Interaction | Predicted Energetic Contribution (kcal/mol) |

| π-π Stacking | Benzene Rings | Offset or T-shaped due to steric hindrance from the methyl group and electronic effects from the fluoro and ethynyl groups. | -2.0 to -4.0 |

| C-H···π Interactions | Ethynyl C-H and Benzene Ring of a neighboring molecule | Weak hydrogen bonding, contributing to directional ordering. | -0.5 to -1.5 |

| C-H···F Interactions | Methyl or Ring C-H and Fluorine atom of a neighboring molecule | Weak hydrogen bonding, potentially influencing local packing. | -0.3 to -1.0 |

| Dipole-Dipole Interactions | Polar C-F bond and overall molecular dipole | Moderate contribution to the overall cohesion of the liquid. | -1.0 to -2.5 |

Applications of 1 Ethynyl 2 Fluoro 4 Methylbenzene in Advanced Materials and Chemical Synthesis

Precursors for Organic Electronic Materials

The combination of a conjugated ethynyl (B1212043) group and a fluoro-substituted aromatic ring in 1-ethynyl-2-fluoro-4-methylbenzene makes it a promising candidate for the synthesis of organic electronic materials. The fluorine atom can influence the electronic properties, solubility, and stability of the resulting materials, while the terminal alkyne is a reactive handle for polymerization and molecular construction.

The terminal alkyne functionality of this compound allows it to undergo polymerization and oligomerization reactions to form highly conjugated systems. The Sonogashira cross-coupling reaction is a particularly powerful tool for this purpose, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orglibretexts.org This reaction can be used to synthesize poly(phenyleneethynylene)s (PPEs), a class of conjugated polymers with interesting electrooptical and electronic properties. libretexts.org The incorporation of the fluoro and methyl substituents on the phenyl ring can be used to fine-tune the properties of the resulting polymers, such as their solubility and energy levels.

The general scheme for the polymerization of a substituted phenylacetylene (B144264) like this compound via Sonogashira coupling is depicted below:

Table 1: Potential Polymerization of this compound

| Reactant A | Reactant B | Catalyst System | Potential Product |

|---|

This table represents a hypothetical polymerization based on established Sonogashira coupling chemistry.

Fluorinated organic materials are of great interest for applications in Organic Light-Emitting Diodes (OLEDs) due to their potential to enhance device efficiency and stability. nih.gov The introduction of fluorine atoms can lower the HOMO and LUMO energy levels of a material, which can improve charge injection and transport balance in an OLED device. While direct applications of this compound in OLEDs are not extensively documented, its derivatives could be incorporated into conjugated polymers or small molecules used as emitters or host materials. nih.gov For instance, it could be used to synthesize fluorene (B118485) derivatives, which are known for their blue emission and good thermal stability in OLEDs. nih.gov

The principles that make this compound derivatives attractive for OLEDs also apply to their potential use in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). In OPVs, the tuning of energy levels through fluorination can lead to a better match with the energy levels of other materials in the device, potentially increasing the open-circuit voltage. For OFETs, the introduction of fluorine can enhance the charge carrier mobility and air stability of the organic semiconductor. The ability to form ordered, conjugated structures through polymerization of this compound is a key prerequisite for efficient charge transport in these devices.

Building Block in Complex Organic Synthesis

Beyond materials science, the terminal alkyne of this compound is a versatile functional group for the construction of complex organic molecules, including those with important biological or structural properties.

Terminal alkynes are valuable precursors for the synthesis of a wide variety of heterocyclic compounds. nih.gov They can participate in cycloaddition reactions and other cyclization strategies to form rings containing heteroatoms such as nitrogen, oxygen, or sulfur. The presence of the fluoro and methyl groups on the aromatic ring can influence the reactivity of the alkyne and the properties of the resulting heterocyclic products. For example, this compound could be used in [3+2] cycloadditions with azides to form triazoles, or in transition-metal-catalyzed reactions to construct more complex fused heterocyclic systems.

Table 2: Potential Heterocycle Synthesis from this compound

| Reaction Type | Reactant | Potential Heterocyclic Product |

|---|---|---|

| [3+2] Cycloaddition | Organic Azide (B81097) | Substituted Triazole |

| Palladium-catalyzed cyclization | o-Iodoaniline | Substituted Quinolone |

This table illustrates hypothetical reaction pathways based on known reactivity of terminal alkynes.

The rigid, linear nature of the ethynyl group makes this compound an excellent building block for the construction of macrocycles and molecular cages. These structures are of interest for their applications in host-guest chemistry, molecular recognition, and as novel materials. Sonogashira coupling reactions can be employed in a convergent fashion to link multiple units of this compound, or to combine it with other building blocks to form large, well-defined cyclic structures. The specific substitution pattern of the aromatic ring can be used to direct the three-dimensional arrangement of the final macrocyclic or caged structure.

Analytical Methodologies for 1 Ethynyl 2 Fluoro 4 Methylbenzene

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of 1-Ethynyl-2-fluoro-4-methylbenzene from reaction mixtures and for purity assessment. The choice of technique depends on the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity and quantifying this compound. Due to the compound's aromatic structure, it possesses a UV chromophore, making UV detection a suitable and common choice for HPLC analysis. Reversed-phase HPLC is typically the method of choice.

A developed HPLC method for benzene (B151609) derivatives can be adapted for this analysis. researchgate.net The separation is generally achieved on a C18 column, which provides good resolution for non-polar to moderately polar compounds. The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and water. researchgate.netshimadzu.com Adding a small amount of acid, such as trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and retention for certain analytes. researchgate.net Quantification is achieved by creating a calibration curve from standard solutions of known concentrations and comparing the peak area of the analyte to this curve. The method's performance is validated by assessing its linearity, precision, accuracy, and sensitivity, with limits of detection (LOD) and quantification (LOQ) being determined. researchgate.netucc.edu.gh

Interactive Data Table: Typical HPLC Parameters for Analysis of Aromatic Compounds

| Parameter | Value/Condition | Purpose |

|---|---|---|

| Column | ODS-C18 (e.g., 4.6 x 150 mm, 5 µm) | Stationary phase for reversed-phase separation. researchgate.net |

| Mobile Phase | Acetonitrile / 0.1% TFA in Water | Eluent to carry the sample through the column. researchgate.net |

| Gradient | Isocratic (e.g., 55:45) or Gradient | To optimize separation of components. |

| Flow Rate | 1.0 - 2.0 mL/min | Controls the speed of the mobile phase. researchgate.net |

| Detector | UV-Vis Diode Array (DAD) | Detects UV-absorbing compounds. |

| Wavelength | ~254 nm | Wavelength for detecting aromatic compounds. researchgate.net |

| Temperature | Ambient or controlled (e.g., 35-50 °C) | Affects viscosity and separation efficiency. researchgate.netucc.edu.gh |

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. It is often used to check for volatile impurities or to analyze the compound in a gaseous matrix. The National Institute of Standards and Technology (NIST) lists GC as a relevant analytical technique for the related compound 1-ethynyl-4-methylbenzene. nist.gov

In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase coating the column. A non-polar or medium-polarity column, such as one with a phenyl-methylpolysiloxane stationary phase, is typically effective for aromatic compounds. Flame Ionization Detection (FID) is a common detector providing high sensitivity for hydrocarbons, while Mass Spectrometry (MS) can be coupled with GC (GC-MS) to provide definitive identification based on the compound's mass spectrum. GC has also proven suitable for the micro-determination of other 17-ethynyl-containing compounds. psu.edu

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used to monitor the progress of chemical reactions. ukessays.comnih.gov It allows for the qualitative assessment of the consumption of starting materials and the formation of products. For a reaction involving this compound, TLC can quickly indicate whether the starting material has been converted.

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically coated with silica (B1680970) gel (a polar stationary phase). ukessays.comrochester.edu The plate is then placed in a developing chamber containing a suitable mobile phase, usually a mixture of non-polar and polar organic solvents (e.g., hexane-ethyl acetate). rsc.org The mobile phase moves up the plate by capillary action, and the components of the mixture separate based on their polarity; less polar compounds travel further up the plate. The spots can be visualized under a UV lamp, as the aromatic ring of the compound and many related reactants/products will absorb UV light. rochester.edu By comparing the spots of the reaction mixture to a reference spot of the starting material, a chemist can track the reaction's progress. rochester.edu A "cospot," where the reaction mixture and starting material are spotted together, helps to confirm the identity of the reactant spot. rochester.edu

Interactive Data Table: Example TLC Monitoring of a Hypothetical Reaction

| Compound | Description | Typical Rf Value* | Visualization |

|---|---|---|---|

| This compound | Starting Material | 0.6 | UV Active |

| Product (e.g., a more polar derivative) | Reaction Product | 0.3 | UV Active |

| Reaction Mixture @ t=0 | Initial State | 0.6 | UV Active |

| Reaction Mixture @ t=2h | In Progress | 0.6 (faint), 0.3 (strong) | UV Active |

| Reaction Mixture @ t=5h | Completion | 0.3 | UV Active |

*Retention factor (Rf) values are dependent on the specific TLC plate and mobile phase system used (e.g., 4:1 Hexane:Ethyl Acetate).

Spectroscopic Quantification Methods (UV-Vis)

UV-Visible (UV-Vis) spectroscopy can be used for the quantitative analysis of this compound, leveraging the electronic transitions within its aromatic and acetylenic systems. researchgate.net The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

To perform a quantitative analysis, a solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol (B145695) or hexane). The UV-Vis spectrum is recorded to determine the wavelength of maximum absorbance (λmax). A calibration curve is then generated by measuring the absorbance of several standard solutions of known concentrations at the λmax. The concentration of an unknown sample solution can then be determined by measuring its absorbance and interpolating from the calibration curve. This technique is often employed for the determination of compounds with chromophores, such as the α,β-unsaturated keto group or phenolic rings in steroids. psu.edu

Titration Methods for Functional Group Analysis

Titration offers a classic analytical approach for quantifying specific functional groups. For this compound, the terminal alkyne's acidic proton can be the basis for a quantitative titration. Argentimetric (silver-based) titration is a specific method for determining terminal ethynyl (B1212043) groups. psu.edu